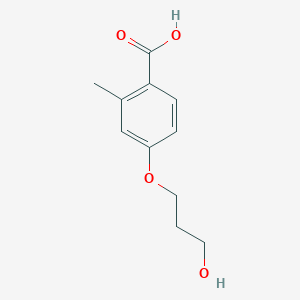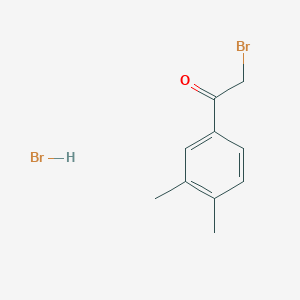
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy is a complex organic compound with a unique structure This compound is characterized by the presence of multiple trimethylsilyloxy groups and a p-tolylthio group, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy typically involves multiple steps, starting from readily available starting materials. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions to introduce the necessary functional groups . The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2S,3R,4R,5S-trihydroxypipecolic acid
- 2R,3R,4R,5S-trihydroxypipecolic acid
- 2S,4S,5S-dihydroxypipecolic acid
- Bulgecinine
Uniqueness
Compared to these similar compounds, (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy stands out due to the presence of multiple trimethylsilyloxy groups and a p-tolylthio group. These functional groups confer unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H50O5SSi4 |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3 |
InChI Key |
FVWMHGKJMGETAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



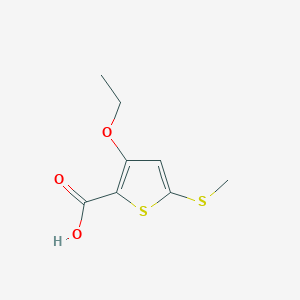
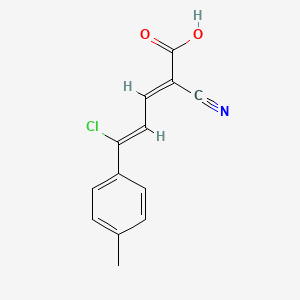
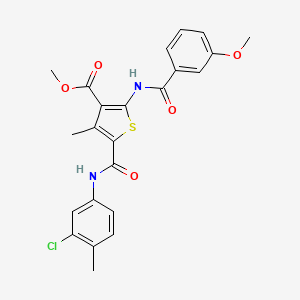


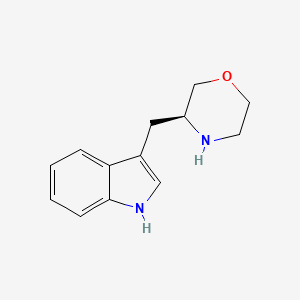
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)


